molecular formula C8H3FN2O4 B1388262 4-Cyano-2-fluoro-5-nitrobenzoic acid CAS No. 1003709-73-6

4-Cyano-2-fluoro-5-nitrobenzoic acid

Cat. No. B1388262
CAS RN: 1003709-73-6
M. Wt: 210.12 g/mol
InChI Key: VETQVQIUKQNKHY-UHFFFAOYSA-N
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Description

4-Cyano-2-fluoro-5-nitrobenzoic acid is an organic compound with the chemical formula C8H3FN2O4 . It is a colorless or pale yellow crystalline solid .


Synthesis Analysis

The synthesis of this compound can be achieved by nitric acid activation of fluoronitrobenzene and the reaction of sodium cyanide . Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid .


Molecular Structure Analysis

The molecular formula of this compound is C8H3FN2O4 . The molar mass is 210.12 g/mol .


Chemical Reactions Analysis

This compound is commonly used as a reagent in organic synthesis . It can be used to prepare other organic compounds, with research and industrial uses .


Physical And Chemical Properties Analysis

This compound has a melting point of about 147-148°C and a boiling point of about 400°C . It has good solubility, soluble in polar solvents such as alcohols, esters, and chloroform, and insoluble in non-polar solvents such as petroleum ether and n-heptane .

Safety and Hazards

This compound is harmful by inhalation, in contact with skin, and if swallowed . It is irritating to eyes, respiratory system, and skin . In case of contact with eyes, rinse immediately with plenty of water and seek medical advice . During operation, ensure good ventilation and avoid inhaling gas or solution vapor .

Mechanism of Action

Target of Action

It’s known that nitro compounds, such as this one, are a very important class of nitrogen derivatives . The nitro group, −NO2, is a hybrid of two equivalent resonance structures, which has a full positive charge on nitrogen and a half-negative charge on each oxygen . This property might influence its interaction with biological targets.

Mode of Action

It’s known that the compound is used as a reagent in organic synthesis . It can react with other compounds to form new substances, potentially influencing biological systems .

Biochemical Pathways

It’s known that nitro compounds can participate in various reactions, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines . These reactions could potentially affect various biochemical pathways.

Pharmacokinetics

The compound’s predicted boiling point is 4257±450 °C , and its predicted density is 1?±.0.1 g/cm3 . These properties might influence its bioavailability.

Result of Action

As a reagent in organic synthesis, it can be used to prepare other organic compounds, which might have various effects on molecular and cellular levels .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Cyano-2-fluoro-5-nitrobenzoic acid. For instance, the Suzuki–Miyaura (SM) cross-coupling reaction, which the compound might participate in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent . Therefore, the environmental conditions might significantly influence the compound’s action.

Biochemical Analysis

Biochemical Properties

4-Cyano-2-fluoro-5-nitrobenzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s nitro group can participate in redox reactions, potentially affecting the activity of enzymes involved in oxidative stress responses. Additionally, the cyano group can form hydrogen bonds with amino acid residues in proteins, influencing protein folding and stability . These interactions can modulate the activity of enzymes and proteins, thereby impacting various biochemical pathways.

Cellular Effects

This compound has notable effects on different types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to interact with proteins and enzymes can lead to alterations in signal transduction pathways, potentially affecting cellular responses to external stimuli . Furthermore, its impact on gene expression can result in changes in the production of proteins involved in various cellular functions, including metabolism and cell cycle regulation.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to specific sites on enzymes and proteins, leading to enzyme inhibition or activation. For instance, the nitro group can undergo reduction reactions, generating reactive intermediates that can modify enzyme activity . Additionally, the cyano group can interact with nucleophilic sites on biomolecules, potentially affecting their function. These interactions can lead to changes in gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is relatively stable under standard laboratory conditions, but prolonged exposure to light and air can lead to degradation . Over time, the degradation products may have different effects on cellular function compared to the parent compound. In vitro and in vivo studies have shown that the long-term effects of this compound on cellular function can vary, depending on the experimental conditions and the specific cell types used.

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular metabolism and gene expression . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. At high doses, toxic or adverse effects may occur, including cellular damage and disruption of normal physiological processes.

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates . These intermediates can interact with other biomolecules, affecting metabolic flux and metabolite levels. The compound’s nitro group can undergo reduction reactions, while the cyano group can participate in nucleophilic substitution reactions, further influencing its metabolic fate.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes . The compound’s solubility in polar solvents allows it to be distributed in aqueous environments within the cell. Its localization and accumulation can be influenced by its interactions with specific cellular components, such as proteins and lipids.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may accumulate in the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may localize to the nucleus, affecting gene expression and DNA repair processes.

properties

IUPAC Name

4-cyano-2-fluoro-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3FN2O4/c9-6-1-4(3-10)7(11(14)15)2-5(6)8(12)13/h1-2H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VETQVQIUKQNKHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)C(=O)O)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20662785
Record name 4-Cyano-2-fluoro-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20662785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1003709-73-6
Record name 4-Cyano-2-fluoro-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20662785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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